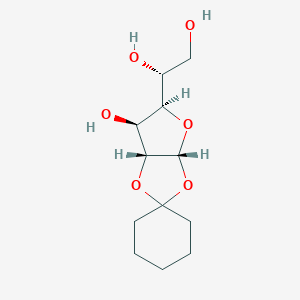

1,2-O-Cyclohexylidene-alpha-D-glucofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCUKASFLXURN-RCZSTQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369228 | |

| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16832-21-6 | |

| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of spectroscopic analysis, offering not just procedural steps but the causal logic behind experimental choices.

Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are polyhydroxy compounds, presenting a significant challenge in synthetic chemistry due to the presence of multiple reactive hydroxyl groups.[1][2] To achieve regioselectivity in chemical transformations, it is essential to employ protecting groups to temporarily mask certain hydroxyl functions, allowing for reactions to occur at specific, unprotected sites.[1][2] The 1,2-O-cyclohexylidene group in 1,2-O-Cyclohexylidene-α-D-glucofuranose serves as such a protecting group, locking the glucose molecule in its furanose form and selectively blocking the anomeric (C1) and C2 hydroxyls. The precise determination of this structure is paramount for its application as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.[3][4] This guide will detail the multifaceted approach to confirming its chemical structure, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS).

Synthesis and Preparation of 1,2-O-Cyclohexylidene-α-D-glucofuranose

The synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is typically achieved through the acid-catalyzed reaction of D-glucose with cyclohexanone.[3] This reaction favors the formation of the thermodynamically stable five-membered furanose ring fused with the cyclohexylidene acetal.

Experimental Protocol: Synthesis

-

Reaction Setup: Anhydrous D-glucose is suspended in cyclohexanone.

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction is stirred at a slightly elevated temperature to facilitate the formation of the acetal.

-

Workup and Purification: The reaction is neutralized, and the excess cyclohexanone is removed under reduced pressure. The resulting solid is then purified by recrystallization to yield 1,2-O-Cyclohexylidene-α-D-glucofuranose as a white crystalline solid.[3]

Core Analytical Strategy: A Multi-technique Approach

The definitive elucidation of the structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose relies on a synergistic application of modern analytical techniques.

Caption: Workflow for the structure elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.

1D NMR Spectroscopy: Initial Structural Insights

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected ¹H NMR Spectral Features:

-

Anomeric Proton (H1): A distinct doublet in the downfield region, characteristic of an anomeric proton. The coupling constant (J-value) between H1 and H2 is crucial for determining the cis/trans relationship of these protons. For α-D-glucofuranose derivatives, a J(H1,H2) of approximately 4 Hz is expected.[2]

-

Glucofuranose Ring Protons (H2-H5): A series of multiplets in the mid-field region.

-

Exocyclic Protons (H6a, H6b): Protons on the C6 carbon, appearing as multiplets.

-

Cyclohexylidene Protons: A broad multiplet in the upfield region, integrating to 10 protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Expected ¹³C NMR Spectral Features:

-

Acetal Carbon: A signal in the downfield region (around 110-120 ppm) corresponding to the carbon of the cyclohexylidene group bonded to two oxygens.

-

Anomeric Carbon (C1): A signal in the range of 100-110 ppm.

-

Glucofuranose Ring Carbons (C2-C5): Signals in the 60-90 ppm region.

-

Exocyclic Carbon (C6): A signal around 60-65 ppm.

-

Cyclohexylidene Carbons: Signals in the upfield region (20-40 ppm).

-

2D NMR Spectroscopy: Unraveling the Connectivity

2D NMR experiments are essential for assigning the signals observed in the 1D spectra and confirming the covalent framework of the molecule.

Caption: Logical flow of 2D NMR experiments for structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. By tracing the correlations from the anomeric proton (H1), one can "walk" along the carbon backbone of the glucofuranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall structure, such as the connection between the glucofuranose ring and the cyclohexylidene protecting group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of 1,2-O-Cyclohexylidene-α-D-glucofuranose is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired.

-

2D Spectra Acquisition: A suite of 2D NMR experiments is performed, including COSY, HSQC, and HMBC.

-

Data Processing and Analysis: The acquired data is processed, and the spectra are analyzed to assign all proton and carbon signals and to confirm the proposed structure.

| Technique | Information Gained | Key Correlations for 1,2-O-Cyclohexylidene-α-D-glucofuranose |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Anomeric proton (H1) with J(H1,H2) ~4 Hz, cyclohexylidene protons. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Acetal carbon, anomeric carbon (C1), and cyclohexylidene carbons. |

| COSY | ¹H-¹H scalar coupling networks. | H1-H2, H2-H3, H3-H4, H4-H5, H5-H6a/b correlations. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | C1-H1, C2-H2, C3-H3, C4-H4, C5-H5, C6-H6a/b correlations. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Correlation from H1 to C2 and the acetal carbon; correlations from cyclohexylidene protons to the acetal carbon. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate gas-phase ions of the molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined by a mass analyzer.

-

Expected Results:

-

Molecular Ion Peak: An ion corresponding to the molecular weight of 1,2-O-Cyclohexylidene-α-D-glucofuranose (C₁₂H₂₀O₆, MW = 260.28 g/mol ) will be observed, likely as an adduct with a small cation (e.g., [M+H]⁺ or [M+Na]⁺) in ESI-MS.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the structure. For example, the loss of the cyclohexylidene group or fragments of the glucofuranose ring would be expected.

-

Conclusion: A Self-Validating System for Structural Integrity

The combination of 1D and 2D NMR spectroscopy provides a detailed map of the atomic connectivity and stereochemistry of 1,2-O-Cyclohexylidene-α-D-glucofuranose. Mass spectrometry corroborates this structure by confirming the molecular weight and providing characteristic fragmentation data. This multi-faceted analytical approach forms a self-validating system, ensuring the unequivocal elucidation of the molecule's structure. The detailed understanding of this structure is a critical prerequisite for its effective use in the complex and nuanced field of synthetic carbohydrate chemistry.

References

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?. Retrieved from [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7947-7996. Retrieved from [Link]

-

Al-awar, R. S., & D'Andrea, S. V. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18045-18053. Retrieved from [Link]

-

Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Retrieved from [Link]

-

Elsworth, J. F., & Williamson, B. (1986). Fragmentation of 1,2:5,6-di-O-cyclohexylidene-a-D-glucofuranose and its 3-O-methyl and 3-O-ethyl derivatives under electron impact mass spectrometry. South African Journal of Chemistry, 39(3), 125-130. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose from D-glucose

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, a critical protected monosaccharide intermediate in carbohydrate chemistry. The document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and explains the scientific rationale behind the procedural choices. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of carbohydrate protection strategies.

Introduction: The Strategic Importance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are polyhydroxylated molecules, and the selective modification of a single hydroxyl group in the presence of others presents a significant challenge in synthetic organic chemistry.[1] Protecting groups are essential tools that temporarily block specific hydroxyl groups, allowing for chemical transformations to occur at other positions.[1][2] The resulting partially protected carbohydrate building blocks are fundamental to the synthesis of complex oligosaccharides and glycoconjugates.[1]

This compound is a valuable intermediate where the 1- and 2-position hydroxyl groups of D-glucose are protected as a cyclic acetal.[3] This protection strategy serves two primary purposes: it locks the glucose molecule in its furanose form and allows for subsequent reactions at the remaining free hydroxyl groups (at the 3, 5, and 6 positions). The cyclohexylidene group, like other acetal protecting groups, is stable under basic conditions but can be readily removed under mild acidic conditions, offering excellent orthogonality in multi-step synthetic sequences.[4][5]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of this compound from D-glucose and cyclohexanone is an acid-catalyzed acetal formation.[3][6] This reaction proceeds through the formation of a highly reactive oxocarbenium ion intermediate.[4]

The key steps of the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the oxygen atom of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack by the Anomeric Hydroxyl Group: The anomeric hydroxyl group (at C-1) of the furanose form of D-glucose acts as a nucleophile and attacks the activated carbonyl carbon of cyclohexanone.

-

Hemiacetal Formation: This initial attack forms a hemiacetal intermediate.

-

Protonation and Water Elimination: The newly formed hydroxyl group on the former carbonyl carbon is protonated, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The hydroxyl group at the C-2 position of the glucose molecule then acts as an intramolecular nucleophile, attacking the oxocarbenium ion.

-

Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the stable five-membered 1,2-O-cyclohexylidene ring and regenerates the acid catalyst.

Regioselectivity: The Preference for the 1,2-cis-Diol

The reaction exhibits a high degree of regioselectivity, favoring the protection of the 1,2-diol. This preference is attributed to the formation of a thermodynamically stable five-membered dioxolane ring fused to the furanose ring. In the alpha-D-glucofuranose anomer, the hydroxyl groups at C-1 and C-2 are in a cis configuration, which is geometrically favorable for the formation of this cyclic acetal.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Specification |

| D-glucose | Anhydrous |

| Cyclohexanone | Reagent grade |

| Sulfuric Acid | Concentrated (98%) |

| Sodium Bicarbonate | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | |

| Diethyl Ether | Reagent grade |

| Hexane | Reagent grade |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| Short path distillation apparatus |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous D-glucose (1.0 equivalent).

-

Addition of Reagents: To the D-glucose, add cyclohexanone (approximately 5-10 equivalents). Begin stirring the mixture to form a slurry.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirring mixture. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture, using an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material (D-glucose, which will remain at the baseline) and the appearance of a new, higher Rf spot indicates product formation. A related synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose reports an Rf of 0.95 for the desired product in their solvent system.[7]

-

Work-up - Quenching: Once the reaction is complete (typically after several hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This step neutralizes the sulfuric acid catalyst.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

-

Work-up - Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.

-

Work-up - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone. The crude product is often obtained as a viscous oil or a semi-solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This will show characteristic peaks for the cyclohexylidene group and the furanose sugar moiety.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch from the 1,2-diol of glucose and the presence of characteristic C-O stretches of the acetal.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[3]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous D-glucose and reagents is crucial as the presence of water can lead to the hydrolysis of the acetal product and reduce the efficiency of the acid catalyst.

-

Excess Cyclohexanone: Cyclohexanone is often used in excess to drive the reaction equilibrium towards the formation of the acetal product. It can also serve as a solvent for the reaction.

-

Acid Catalyst: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts for acetal formation.[6] The choice of catalyst can sometimes influence the regioselectivity of the reaction.[4]

-

Temperature Control: While the reaction can often be performed at room temperature, controlling the temperature, especially during the addition of the acid catalyst, is important to prevent unwanted side reactions. Some procedures for similar acetal formations may involve gentle heating.[7]

-

Aqueous Work-up: The quenching with sodium bicarbonate is a critical step to neutralize the strong acid catalyst, preventing product degradation during the work-up and purification stages.

Conclusion

The synthesis of this compound is a foundational reaction in carbohydrate chemistry, providing a versatile building block for the synthesis of more complex molecules. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a clear rationale for the procedural choices are paramount to achieving a high yield of the pure product. This guide provides the necessary in-depth technical information for researchers and scientists to successfully perform and understand this important synthetic transformation.

References

-

Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Available at: [Link]

-

Protection of Carbohydrate - Formation of Acetals between diols. Chem.libretexts.org. Available at: [Link]

-

Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. PrepChem.com. Available at: [Link]

-

Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. Available at: [Link]

-

Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. ScienceDirect. Available at: [Link]

-

New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. Available at: [Link]

-

A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. ACS Publications. Available at: [Link]

-

Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark. Available at: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central. Available at: [Link]

-

De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. PubMed Central. Available at: [Link]

-

Regioslective one-pot protection of D-glucose derivatives 1a and 1b. ResearchGate. Available at: [Link]

-

A Facile Synthesis of 1,2; 5,6-Di-O-cyclohexylidene-α-D-allose. Semantic Scholar. Available at: [Link]

-

Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. Natural Sciences Publishing. Available at: [Link]

-

Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

-

(PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Available at: [Link]

- WO2001036435A1 - Glucofuranoses. Google Patents.

-

1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Europe PMC. Available at: [Link]

-

Strategies for Protecting Group Free Glycosidation. University of Missouri-St. Louis. Available at: [Link]

-

6 Pyranose and Furanose rings formation. University of Babylon. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemtry.in [chemtry.in]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-α-D-glucofuranose: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a pivotal intermediate in carbohydrate chemistry. The strategic protection of the 1- and 2-hydroxyl groups of D-glucose with a cyclohexylidene acetal group renders the remaining hydroxyl groups at the 3, 5, and 6-positions available for selective functionalization. This document delves into the detailed physical and chemical properties of this compound, offers a robust, step-by-step synthesis protocol, and explores its versatile applications in the synthesis of complex carbohydrates and glycoconjugates, making it an indispensable tool for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Selective Protection in Carbohydrate Chemistry

The multifaceted nature of carbohydrates, with their multiple hydroxyl groups of similar reactivity, presents a significant challenge in synthetic organic chemistry. The ability to selectively protect and deprotect these hydroxyls is paramount for the construction of complex oligosaccharides and glycoconjugates with defined structures and biological functions. 1,2-O-Cyclohexylidene-α-D-glucofuranose emerges as a valuable building block, offering a stable yet readily cleavable protecting group for the 1,2-diol of D-glucose. This strategic protection locks the sugar in its furanose form, a five-membered ring, which can be advantageous for specific synthetic transformations. This guide will serve as a detailed resource for understanding and utilizing this important carbohydrate derivative.

Physicochemical Properties

1,2-O-Cyclohexylidene-α-D-glucofuranose is a white crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [2] |

| Molecular Weight | 260.28 g/mol | |

| CAS Number | 16832-21-6 | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 163-168 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as methanol, ethanol, and acetone. | [4] |

| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |

Spectroscopic Characterization: Elucidating the Molecular Structure

The precise structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the glucofuranose ring and the cyclohexylidene group. The anomeric proton (H-1) is a key diagnostic signal.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the glucose and cyclohexylidene moieties. The chemical shifts of the furanose ring carbons provide insight into the ring conformation.[6]

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Figure 1. Key Infrared Absorption Bands.

The IR spectrum of 1,2-O-Cyclohexylidene-α-D-glucofuranose is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the stretching vibrations of the hydroxyl groups involved in hydrogen bonding. Strong absorptions around 2930 and 2860 cm⁻¹ are attributed to the C-H stretching of the cyclohexyl ring. The fingerprint region will contain a series of complex bands, with strong C-O stretching absorptions between 1160 and 1020 cm⁻¹ characteristic of the acetal and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 260, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic cleavages of the furanose and cyclohexylidene rings.

Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose: A Detailed Experimental Protocol

The synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is a well-established procedure involving the acid-catalyzed reaction of D-glucose with cyclohexanone.[3] This protocol outlines a reliable method for its preparation in the laboratory.

Figure 2. Synthetic Workflow.

Materials:

-

Anhydrous D-glucose

-

Cyclohexanone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: To a stirred solution of anhydrous D-glucose (e.g., 10 g, 55.5 mmol) in cyclohexanone (e.g., 150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 1 mL) as a catalyst.

-

Reaction: Heat the mixture to approximately 35 °C with continuous stirring.[1]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (D-glucose, which will remain at the baseline) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2-O-Cyclohexylidene-α-D-glucofuranose as a white crystalline solid.

Chemical Reactivity and Stability: A Platform for Further Synthesis

The utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose lies in the differential reactivity of its hydroxyl groups and the stability of the cyclohexylidene acetal.

Stability of the Cyclohexylidene Acetal

The cyclohexylidene protecting group is stable to a wide range of reaction conditions, including basic, oxidative, and many reductive conditions. However, it is readily cleaved under acidic conditions, typically using aqueous acetic acid or a catalytic amount of a strong acid in a protic solvent, to regenerate the 1,2-diol. This orthogonal stability is a key feature in multistep synthetic sequences.

Reactivity of the Free Hydroxyl Groups

With the 1- and 2-positions blocked, the hydroxyl groups at C-3, C-5, and C-6 are available for further chemical modification.

-

Selective Acylation and Alkylation: The primary hydroxyl group at C-6 is the most reactive towards sterically demanding reagents, allowing for selective acylation or alkylation at this position under controlled conditions. The secondary hydroxyls at C-3 and C-5 exhibit different reactivities, which can be exploited for selective protection or functionalization.

-

Oxidation: The primary hydroxyl group at C-6 can be selectively oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.

Figure 3. Reactivity Pathways.

Applications in Research and Drug Development

1,2-O-Cyclohexylidene-α-D-glucofuranose serves as a crucial intermediate in the synthesis of a variety of biologically important molecules.

-

Synthesis of Glycosides: The free hydroxyl groups can be glycosylated to form complex oligosaccharides.

-

Preparation of Modified Sugars: It is a versatile starting material for the synthesis of deoxysugars, aminosugars, and other modified monosaccharides that are components of antibiotics and other natural products.

-

Drug Discovery: As a chiral building block, it is utilized in the synthesis of chiral ligands and auxiliaries for asymmetric synthesis, and as a scaffold for the development of novel therapeutic agents.

Conclusion

1,2-O-Cyclohexylidene-α-D-glucofuranose is a cornerstone intermediate in modern carbohydrate chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the strategic protection it offers make it an invaluable tool for the selective modification of D-glucose. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its reactivity, underscoring its significance for researchers and scientists in academia and the pharmaceutical industry. The continued application of this versatile building block will undoubtedly contribute to advancements in glycobiology and the development of new carbohydrate-based therapeutics.

References

-

PrepChem. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Available from: [Link]

- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

-

SpectraBase. .alpha.-D-Glucofuranose, 1,2:5,6-di-O-cyclohexylidene-, 2,4,6-trimethylbenzenesulfinate, (R)-. Available from: [Link]

-

Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose. Available from: [Link]

-

SpectraBase. 1,2:5,6-di-o-cyclohexylidene-alpha-D-glucofuranose. Available from: [Link]

- Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 2017, 22(11), 1888.

-

ResearchGate. (PDF) Computational studies of C-13 NMR chemical shifts of saccharides. Available from: [Link]

Sources

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-α-D-glucofuranose: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a critical intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis protocols, and significant applications, grounding all claims in authoritative references.

Core Compound Identification and Properties

1,2-O-Cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose in which the hydroxyl groups at the C-1 and C-2 positions are protected by a cyclohexylidene group. This protection forms a stable cyclic acetal, rendering the remaining hydroxyl groups available for selective chemical modification.[1][2] This strategic protection is fundamental to its utility in the multi-step synthesis of complex carbohydrates and glycoconjugates.[3][4]

Chemical Identifiers

A precise understanding of a compound begins with its unique identifiers, which are crucial for database searches, regulatory submissions, and procurement.

| Identifier | Value | Source |

| CAS Number | 16832-21-6 | [1][5] |

| Molecular Formula | C₁₂H₂₀O₆ | [5][6] |

| IUPAC Name | (3aR,5R,6S,6aR)-5-((R)-1,2-dihydroxyethyl)-2,2-cyclohexane-1,3-diyl-tetrahydrofuro[2,3-d][1]dioxol-6-ol | [2] |

| InChI | 1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |

| InChI Key | KAUCUKASFLXURN-RCZSTQMZSA-N | |

| SMILES String | [H][C@@]1(O[C@@H]2OC3(CCCCC3)O[C@@H]2[C@H]1O)CO | |

| MDL Number | MFCD00142481 | |

| PubChem Substance ID | 24879601 |

Physicochemical Properties

The physical and chemical properties of 1,2-O-Cyclohexylidene-α-D-glucofuranose dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 260.28 g/mol | [5][6] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 163-168 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

| Storage | Store in a cool, dry place at ambient temperatures. | [1] |

Strategic Importance in Synthetic Chemistry

The primary role of 1,2-O-Cyclohexylidene-α-D-glucofuranose is to serve as a versatile intermediate in organic synthesis.[1] The furanose form of glucose is conformationally constrained, and the introduction of the bulky cyclohexylidene group across the C-1 and C-2 positions provides significant steric hindrance. This acetal is stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on the unprotected hydroxyl groups at C-3, C-5, and C-6. The ability to selectively deprotect and modify these positions is a cornerstone of modern glycochemistry.[3][4][7]

This strategic protection is crucial for synthesizing complex molecules where precise control over functional group manipulation is required, such as in the development of carbohydrate-based drugs, vaccines, and biomaterials.

Caption: Chemical structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose.

Synthesis and Mechanistic Insights

General Synthesis Protocol

The synthesis of 1,2-O-cyclohexylidene-α-D-glucofuranose is typically achieved through the acid-catalyzed reaction of D-glucose with cyclohexanone.[2] While a similar procedure is well-documented for the di-substituted analog (1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose), the mono-substituted target requires careful control of reaction conditions to favor the formation of the more stable 1,2-acetal.[8]

Reaction: D-Glucose + Cyclohexanone ⇌ 1,2-O-Cyclohexylidene-α-D-glucofuranose + H₂O (in the presence of an acid catalyst)

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, p-TsOH): The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose.

-

Solvent/Reagent: Using excess cyclohexanone can serve as both a reactant and a solvent, driving the equilibrium towards the product side.[8] Anhydrous conditions are critical to prevent the hydrolysis of the formed acetal.

-

Temperature Control: Gentle heating (e.g., 35°C) provides sufficient energy to overcome the activation barrier without promoting unwanted side reactions or degradation of the carbohydrate.[8]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Methodology

This protocol is adapted from established procedures for acetal protection of sugars.[8][9]

-

Preparation: To a flask containing 7.7 moles of cyclohexanone, add 1.44 moles of anhydrous D-glucose.[8] Ensure the system is under an inert atmosphere and mechanically stirred.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 20 ml for the specified scale) to the mixture.[8] An exothermic reaction may be observed.

-

Reaction: Maintain the reaction temperature at approximately 35°C. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: Once the starting material is consumed, cool the reaction mixture and slowly add it to a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield the white crystalline solid.[2]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC).[2]

Applications in Research and Drug Development

The utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose stems from its role as a key building block in glycobiology and medicinal chemistry.[3][4]

Protecting Group for Regioselective Synthesis

The primary application is as a protecting group. With the C-1 and C-2 hydroxyls masked, chemists can perform selective reactions on the remaining free hydroxyls. For example, the C-6 primary alcohol can be selectively oxidized or substituted, or the C-3 hydroxyl can be acylated or alkylated. Subsequent acidic hydrolysis gently removes the cyclohexylidene group, restoring the original diol functionality.

Caption: Logic of using the compound as a protecting group.

Intermediate in Glycoconjugate Synthesis

This compound serves as a precursor for the synthesis of more complex glycoconjugates and oligosaccharides.[2] These molecules are vital in studying biological processes like cell recognition, signaling, and immune response.

Potential in Drug Delivery

Recent research has explored the use of carbohydrate derivatives in drug delivery systems.[2] The unique physicochemical properties of compounds like 1,2-O-Cyclohexylidene-α-D-glucofuranose could be leveraged to improve the solubility, stability, and targeted delivery of therapeutic agents.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and gloves, should be worn when handling this compound.

-

Storage: It should be stored in a cool, dry place.[1] The compound is classified under Storage Class 12 - Non-Combustible Liquids.

-

Toxicity: WGK (Water Hazard Class) Germany is 3, indicating a substance hazardous to water. Detailed toxicological data is limited, and the compound should be handled with care as with any research chemical. It is intended for research use only.[5]

Conclusion

1,2-O-Cyclohexylidene-α-D-glucofuranose is more than just a glucose derivative; it is a strategic tool that enables precise and controlled chemical synthesis in the complex field of carbohydrate chemistry. Its well-defined structure, reliable synthesis, and stability make it an invaluable intermediate for researchers developing novel therapeutics, diagnostic agents, and advanced biomaterials. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in scientific innovation.

References

-

PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 23397-76-4,1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose. Retrieved from [Link]

-

Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

illuminated Cell. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-D-glucofuranose. PubChem Compound Database. Retrieved from [Link]

-

Health System Action Network Lab. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

MDPI. (2018). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, 97%, Thermo Scientific. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Discovery Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Global Clinical Trial Data. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]

-

Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Retrieved from [Link]

-

DergiPark. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. glycodepot.com [glycodepot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-O-Cyclohexylidene-α-D-glucofuranose | illuminated Cell [illuminatedcell.com]

- 5. scbt.com [scbt.com]

- 6. discofinechem.com [discofinechem.com]

- 7. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glyko [glyko.com]

- 8. prepchem.com [prepchem.com]

- 9. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Solubility of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose in Organic Solvents

Introduction

1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a key synthetic intermediate in carbohydrate chemistry.[1] As a derivative of glucose, its 1- and 2-position hydroxyl groups are protected by a cyclohexylidene group, a modification that significantly alters its physical and chemical properties, most notably its solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights into the underlying chemical principles, qualitative solubility profiles, and a detailed protocol for quantitative solubility determination. This document is intended for researchers, scientists, and professionals in drug development and carbohydrate synthesis who require a thorough understanding of this compound's behavior in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential to comprehend its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | |

| Molecular Weight | 260.28 g/mol | |

| Appearance | White crystalline solid | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Topological Polar Surface Area | 88.4 Ų | [1] |

| Water Solubility | Sparingly soluble | [1] |

The Chemistry of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of the Cyclohexylidene Protecting Group

Unprotected glucose is highly polar due to its multiple hydroxyl groups, making it readily soluble in water and generally insoluble in nonpolar organic solvents.[2] The introduction of the bulky, nonpolar cyclohexylidene group at the 1- and 2-positions of the glucofuranose ring has two major consequences:

-

Reduction of Polarity: The cyclohexylidene group masks two of the most polar hydroxyl groups, significantly reducing the overall polarity of the molecule.

-

Increased Lipophilicity: The hydrocarbon nature of the cyclohexyl ring increases the lipophilicity ("fat-loving" nature) of the compound, making it more compatible with organic solvents.

While the molecule retains three free hydroxyl groups capable of hydrogen bonding, the presence of the cyclohexylidene group shifts its solubility profile dramatically away from aqueous systems and towards organic media.

Solvent Polarity and Solubility

The choice of an appropriate organic solvent is critical for the effective use of this compound in synthesis and purification. The polarity of the solvent plays a key role:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the remaining hydroxyl groups of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can act as hydrogen bond acceptors. Their ability to dissolve the compound will depend on the balance between their polarity and the overall polarity of the protected sugar.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their ability to dissolve the compound will be limited and primarily driven by van der Waals interactions with the nonpolar cyclohexylidene group.

The interplay of these factors dictates the solubility of this compound in a given organic solvent.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on general chemical principles and its common use in synthetic procedures.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The alcohol group can hydrogen bond with the free hydroxyls of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor for the solute's hydroxyls. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides sufficient polarity and hydrogen bond accepting capability. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for reactions involving protected carbohydrates, indicating good solubility. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is an effective solvent for moderately polar organic compounds. |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene is less compatible with the remaining polar hydroxyl groups. |

| Hexane | Nonpolar | Insoluble | The high nonpolar character of hexane is unlikely to overcome the solute-solute interactions. |

| Water | Polar Protic | Sparingly Soluble | The large nonpolar cyclohexylidene group hinders dissolution in water.[1] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is necessary. The following protocol describes a reliable "excess solid" method.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a UV detector if the compound is derivatized.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the standards by HPLC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume of the desired organic solvent into the vial (e.g., 2.0 mL).

-

Seal the vial tightly and place it in a shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL or g/L).

-

Comparative Analysis with Structurally Similar Compounds

The solubility of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose ("diacetone glucose") can provide a useful proxy for estimating the solubility of this compound. Both are di-acetal protected glucose derivatives. Diacetone glucose is known to be soluble in a wide range of organic solvents, including acetone, ethyl acetate, and chloroform. Given the structural similarities, it is reasonable to infer that this compound will exhibit a comparable solubility profile. However, the larger and more lipophilic cyclohexylidene groups may slightly enhance its solubility in less polar solvents compared to the isopropylidene analogue.

Conclusion

This compound is a moderately polar compound with a solubility profile dominated by the presence of a bulky, nonpolar cyclohexylidene protecting group and three remaining free hydroxyl groups. It is generally soluble in polar aprotic and polar protic organic solvents and sparingly soluble in water and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. A thorough understanding of its solubility characteristics is paramount for its effective use in synthetic carbohydrate chemistry and drug development.

References

- Sigma-Aldrich.

- Guidechem. This compound 16832-21-6 wiki.

- The United States Pharmacopeial Convention. Description and Solubility - D. (2011).

- Santa Cruz Biotechnology. 1,2-O-Cyclohexylidene-α-D-glucofuranose, CAS 16832-21-6.

- Sigma-Aldrich. 1,2-O-Cyclohexylidene-a-D-glucofuranose 95%.

- Quora. What is the glucose solubility in organic solvents?. (2016).

- Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose.

- Santa Cruz Biotechnology. 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose, CAS 13322-87-7.

- International Laboratory USA. 1,2:5,6-DI-O-CYCLOHEXYLIDENE-ALPHA-D-GLUCOFURANOSE 96%.

- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.

- MDPI.

- PubMed Central.

- ResearchGate.

- PubMed Central. Solubility and solvation of monosaccharides in ionic liquids†.

- The United States Pharmacopeial Convention. Reference Tables: Description and Solubility - D.

- Santa Cruz Biotechnology. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | CAS 582-52-5.

- GoldBio. 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose.

- Sigma-Aldrich. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

- Tokyo Chemical Industry. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

- PubMed. Solvent Effect on 1,2-O-(1-ethylpropylidene)-alpha-D-glucofuranose Organogel Properties.

- Organic Syntheses. α-d-ribo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-.

- An overview on Common Organic Solvents and their Toxicity Abstract.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2-O-Cyclohexylidene-α-D-glucofuranose

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a key intermediate in synthetic carbohydrate chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships between the molecule's three-dimensional structure and its spectral output. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy data. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of their synthesized compound.

The Imperative for Spectroscopic Verification

In the synthesis of complex carbohydrates and glycoconjugates, protecting group strategies are fundamental. The 1,2-O-cyclohexylidene group serves to selectively block the anomeric and C-2 hydroxyls of D-glucose, thereby directing subsequent reactions to the remaining hydroxyl groups at C-3, C-5, and C-6. This selective protection locks the glucose molecule into the furanose form. The successful installation of this protecting group must be rigorously verified before proceeding with multi-step syntheses. Spectroscopic techniques like NMR and IR provide a non-destructive, detailed fingerprint of the molecule, confirming not only the presence of the cyclohexylidene group but also the specific α-anomeric configuration and the furanose ring form.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the complete structural elucidation of carbohydrate derivatives in solution.[2] It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For 1,2-O-Cyclohexylidene-α-D-glucofuranose, a combination of ¹H and ¹³C NMR is essential.

¹H NMR Spectroscopy: Proton Environments and Stereochemistry

The ¹H NMR spectrum provides a map of all protons in the molecule. The chemical shift (δ) of each proton is determined by its local electronic environment, while the spin-spin coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is critical for confirming stereochemistry.

Interpreting the Key Signals:

-

Anomeric Proton (H-1): The signal for H-1 is the most diagnostic. In the α-D-glucofuranose configuration, H-1 and H-2 are cis to each other. This geometric arrangement results in a characteristic coupling constant (³JH1,H2) of approximately 4 Hz.[3] Its chemical shift is significantly downfield (around 5.9 ppm) due to its position on the anomeric carbon, which is bonded to two oxygen atoms.

-

Glucofuranose Ring Protons (H-2 to H-5): These protons typically resonate in the 4.0-4.6 ppm region. Their specific shifts and coupling patterns can be fully resolved using 2D NMR techniques like COSY (Correlation Spectroscopy), which establishes proton-proton connectivities.

-

Exocyclic Protons (H-6a, H-6b): The two protons on C-6 are diastereotopic and will appear as distinct signals, typically around 3.7-3.8 ppm, coupled to each other (geminal coupling) and to H-5.

-

Cyclohexylidene Protons: The ten protons of the cyclohexylidene group are non-equivalent and produce a complex, overlapping multiplet in the upfield region of the spectrum (typically 1.4-1.7 ppm). Their presence is a clear confirmation of the protecting group.

-

Hydroxyl Protons (3-OH, 5-OH, 6-OH): In solvents like DMSO-d₆, the hydroxyl protons are observable as distinct, often broad, signals that can be exchanged with D₂O. Their presence confirms that only the 1,2-hydroxyls have been protected.

Table 1: Expected ¹H NMR Data for 1,2-O-Cyclohexylidene-α-D-glucofuranose (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 5.8 - 5.9 | d | J₁,₂ ≈ 4.0 |

| H-2 | ~ 4.4 - 4.5 | d | J₂,₁ ≈ 4.0 |

| H-3 | ~ 4.1 - 4.2 | d | J₃,₄ ≈ 3.0 |

| H-4 | ~ 4.0 - 4.1 | dd | J₄,₃ ≈ 3.0, J₄,₅ ≈ 6.5 |

| H-5 | ~ 3.9 - 4.0 | m | - |

| H-6a, H-6b | ~ 3.7 - 3.8 | m | - |

| Cyclohexylidene-H | ~ 1.4 - 1.7 | m | - |

| 3-OH, 5-OH, 6-OH | Variable (exchangeable) | br s | - |

Note: These are predicted values based on established principles of carbohydrate NMR and data from analogous structures.[3][4] Exact values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. Due to the larger chemical shift range, signal overlap is less common than in ¹H NMR, making it an excellent tool for confirming the total number of carbons and identifying key functional groups.[3]

Interpreting the Key Signals:

-

Acetal Carbons (C-1 and C-1'): The spectrum will show two highly diagnostic downfield signals for the acetal carbons. The anomeric carbon (C-1) of the glucofuranose ring is expected around 105 ppm. The spirocyclic carbon of the cyclohexylidene group (C-1') is even further downfield, typically appearing around 112-113 ppm. The presence of this second acetal carbon is definitive proof of the protecting group's successful installation.

-

Glucofuranose Carbons (C-2 to C-6): The remaining carbons of the sugar ring and the exocyclic C-6 appear in the 60-85 ppm range, which is characteristic for polyols.

-

Cyclohexylidene Carbons (C-2' to C-6'): The aliphatic carbons of the cyclohexyl ring will appear in the upfield region, typically between 23-37 ppm. Data from the related 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose can be used to support these assignments.[5]

Table 2: Expected ¹³C NMR Data for 1,2-O-Cyclohexylidene-α-D-glucofuranose (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1' (Cyclohexyl Acetal) | ~ 112 - 113 |

| C-1 | ~ 105 |

| C-4 | ~ 82 - 83 |

| C-2 | ~ 81 - 82 |

| C-3 | ~ 75 - 76 |

| C-5 | ~ 70 - 71 |

| C-6 | ~ 64 - 65 |

| C-3'/C-5' (Cyclohexyl) | ~ 36 - 37 |

| C-2'/C-6' (Cyclohexyl) | ~ 24 - 25 |

| C-4' (Cyclohexyl) | ~ 23 - 24 |

Note: These are predicted values based on established principles and data from analogous structures.[3][5][6] The specific assignment of the individual cyclohexylidene carbons requires advanced 2D NMR experiments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the detailed skeletal structure, IR spectroscopy offers a rapid and reliable method to confirm the presence and absence of key functional groups. For a protecting group reaction, it is particularly powerful for verifying the consumption of starting material hydroxyls and the persistence of the remaining ones.

Interpreting the Key Bands:

-

O-H Stretching: The most prominent feature will be a strong, broad absorption band in the region of 3200-3500 cm⁻¹. This band is characteristic of the hydrogen-bonded hydroxyl groups at the C-3, C-5, and C-6 positions. Its presence confirms that the molecule is not fully protected.

-

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in both the glucofuranose and cyclohexylidene rings.

-

C-O Stretching: The fingerprint region (1000-1200 cm⁻¹) will be dominated by multiple strong, complex bands. These absorptions are due to the C-O stretching vibrations of the alcohols and the acetal functional group, and are highly characteristic of carbohydrate structures.

Table 3: Characteristic IR Absorption Bands for 1,2-O-Cyclohexylidene-α-D-glucofuranose

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 3200 - 3500 | O-H (Alcohol) | Stretching (Broad) |

| ~ 2850 - 2950 | C-H (Aliphatic) | Stretching |

| ~ 1000 - 1200 | C-O (Acetal, Alcohol) | Stretching (Strong, Complex) |

Experimental Protocols & Workflow

Scientific integrity demands reproducible and verifiable methodologies. The following protocols represent best practices for acquiring the data discussed in this guide.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton connectivity and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to link each proton to its directly attached carbon.

Protocol for ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Integrated Spectroscopic Workflow

The following diagram illustrates a logical workflow for the complete structural verification of 1,2-O-Cyclohexylidene-α-D-glucofuranose.

Caption: Integrated workflow for structural verification.

Conclusion

References

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Available at: [Link][3]

-

Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. International Journal of Pure and Applied Chemistry, 8(2), 105-114. Available at: [Link][8]

-

SpectraBase. (n.d.). 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Retrieved from [Link][5]

-

Govorchin, D. S., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link][7]

-

Hossain, M. K., et al. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1003-1024. Available at: [Link][4]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. utupub.fi [utupub.fi]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 13C NMR spectrum [chemicalbook.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. dergipark.org.tr [dergipark.org.tr]

The Pivotal Role of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose in Modern Carbohydrate Chemistry: An In-depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, a cornerstone building block in synthetic carbohydrate chemistry. We will delve into its synthesis, strategic application as a selectively removable protecting group, and its instrumental role in the construction of complex oligosaccharides and bioactive molecules of interest to researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides validated protocols and mechanistic insights to empower your research endeavors.

Introduction: The Strategic Importance of a Partially Protected Glucose Derivative

In the intricate world of carbohydrate chemistry, the ability to selectively manipulate hydroxyl groups on a monosaccharide scaffold is paramount. This compound emerges as a pivotal intermediate, offering a strategic advantage by masking the anomeric and C-2 hydroxyl groups of D-glucose while leaving the C-3, C-5, and C-6 hydroxyls available for further functionalization. This strategic protection scheme is fundamental to the design and synthesis of complex carbohydrates, including oligosaccharides, glycoconjugates, and various natural product analogues. The cyclohexylidene group, forming a stable acetal with the cis-diol at C-1 and C-2 of the furanose ring, provides robust protection under a variety of reaction conditions, yet can be selectively removed when desired. This guide will illuminate the synthesis and versatile applications of this indispensable reagent.[1][2]

Synthesis and Characterization: A Validated Approach

The preparation of this compound is typically achieved through a two-step process starting from D-glucose. The initial step involves the exhaustive protection of D-glucose with cyclohexanone to form the dicyclohexylidene derivative, followed by a selective hydrolysis to remove the more labile 5,6-O-cyclohexylidene group.

Experimental Protocol: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose

This initial step provides the precursor for our target molecule.

Materials:

-

Anhydrous D-glucose

-

Cyclohexanone

-

Concentrated Sulfuric Acid

-

Acetone

-

Sodium Bicarbonate

Procedure:

-

To a flask containing 758 g (7.7 moles) of cyclohexanone, add 260 g (1.44 moles) of anhydrous D-glucose.[3]

-

Carefully add 20 ml of concentrated sulfuric acid to the mixture.

-

Heat the mixture to 35°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the mixture is neutralized.

-

The product is then extracted and purified to yield 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.

Experimental Protocol: Selective Hydrolysis to this compound

The selective removal of the 5,6-O-cyclohexylidene group is achieved under controlled acidic conditions.

Materials:

-

1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose

-

Acetic Acid (60-80% aqueous solution)

-

Sodium Bicarbonate

Procedure:

-

Dissolve the 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in 60-80% aqueous acetic acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, this compound, is then extracted with an appropriate organic solvent and purified by recrystallization or column chromatography.

Characterization

The identity and purity of this compound are confirmed by spectroscopic methods.[1]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexylidene group protons, as well as the protons of the glucofuranose ring.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbons of the cyclohexylidene group and the six carbons of the glucose core.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl groups and the C-O bonds of the acetal.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water[1] |

| CAS Number | 16832-21-6 |

Strategic Applications in Synthetic Carbohydrate Chemistry

The true utility of this compound lies in its ability to serve as a versatile starting material for the synthesis of a wide array of complex carbohydrate structures. The free hydroxyl groups at the C-3, C-5, and C-6 positions can be selectively functionalized, leading to a diverse range of derivatives.

Synthesis of Modified Monosaccharides and Glycosides

With the 1,2-diol protected, chemists can perform selective reactions on the remaining hydroxyl groups. For example, the primary hydroxyl at C-6 can be selectively oxidized or substituted, or the secondary hydroxyl at C-3 can be inverted or used as a nucleophile in glycosylation reactions.

Logical Workflow: Selective Functionalization

Caption: Selective functionalization pathways of this compound.

Role in the Synthesis of Bioactive Molecules

The strategic protection offered by the cyclohexylidene group has been leveraged in the synthesis of various biologically active molecules, including enzyme inhibitors and nucleoside analogues.

Case Study: Synthesis of α-Glucosidase Inhibitors

The development of α-glucosidase inhibitors is a key strategy in the management of type 2 diabetes. The core scaffold of this compound can be elaborated to mimic the structure of natural carbohydrates, leading to potent and selective enzyme inhibitors. For instance, modifications at the C-3 and C-6 positions have yielded compounds that effectively block the active site of α-glucosidase.[4][5][6]

Case Study: Precursor to Antiviral Nucleoside Analogues

Nucleoside analogues are a critical class of antiviral drugs.[7][8][9][10] The furanose ring of this compound serves as a valuable chiral template for the synthesis of novel nucleoside analogues. By modifying the sugar backbone and subsequently introducing a nucleobase, researchers can create compounds with potential activity against a range of viruses.

Experimental Workflow: Synthesis of a Nucleoside Analogue

Caption: Generalized workflow for the synthesis of a nucleoside analogue.

Deprotection Strategies: Unveiling the 1,2-Diol

The utility of the cyclohexylidene protecting group is contingent upon its efficient and selective removal under conditions that do not compromise the integrity of the rest of the molecule. Acid-catalyzed hydrolysis is the most common method for the deprotection of the 1,2-O-cyclohexylidene acetal.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

Protected carbohydrate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an aqueous organic solvent mixture (e.g., Dioxane/water, THF/water)

Procedure:

-

Dissolve the protected carbohydrate in a suitable aqueous organic solvent mixture.

-

Add a catalytic amount of a strong acid such as TFA or HCl.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild base (e.g., sodium bicarbonate).

-

Extract the deprotected product and purify as necessary.

The choice of acid and solvent system is crucial and should be tailored to the specific substrate to avoid unwanted side reactions.

Conclusion and Future Perspectives